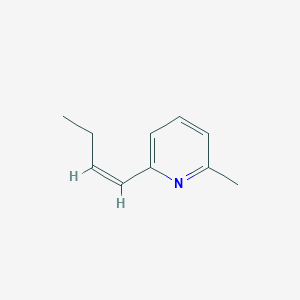
2-((1z)-1-buten-1-yl)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1z)-1-buten-1-yl)-6-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound features a butenyl group attached to the second position of the pyridine ring and a methyl group at the sixth position. The (1z) notation indicates the configuration of the double bond in the butenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1z)-1-buten-1-yl)-6-methylpyridine can be achieved through various methods. One common approach involves the reaction of 6-methylpyridine with a suitable butenylating agent under controlled conditions. For instance, the reaction can be carried out using butenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic processes using transition metal catalysts can also be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-((1z)-1-buten-1-yl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the butenyl group to a butyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, butyl-substituted pyridines, and halogenated derivatives.
Aplicaciones Científicas De Investigación
2-((1z)-1-buten-1-yl)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving pyridine derivatives and their biological activities.
Medicine: Research into potential pharmaceutical applications, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-((1z)-1-buten-1-yl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-((1z)-1-buten-1-yl)pyridine: Lacks the methyl group at the sixth position.
6-methylpyridine: Lacks the butenyl group.
2-butenylpyridine: Similar structure but different substitution pattern.
Uniqueness
2-((1z)-1-buten-1-yl)-6-methylpyridine is unique due to the presence of both the butenyl and methyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
101282-09-1 |
|---|---|
Fórmula molecular |
C10H13N |
Peso molecular |
147.21692 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















